molecular formula C12H12IN B127122 MPP+ iodide CAS No. 36913-39-0

MPP+ iodide

Cat. No.: B127122
CAS No.: 36913-39-0
M. Wt: 297.13 g/mol
InChI Key: RFDFRDXIIKROAI-UHFFFAOYSA-M
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Description

MPP+ iodide is a positively charged organic molecule with the chemical formula C₁₂H₁₂IN. It is known for its neurotoxic properties and is a metabolite of the compound 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compound has been extensively studied due to its ability to induce Parkinson’s disease-like symptoms in animal models, making it a valuable tool in neurodegenerative disease research .

Mechanism of Action

Target of Action

MPP+ iodide, also known as 1-Methyl-4-phenylpyridinium iodide or N-Methyl-4-phenylpyridinium iodide, primarily targets dopaminergic neurons in the brain . It is selectively taken up by the dopamine transporter (DAT) into these neurons . It also acts as a high-affinity substrate for the serotonin transporter (SERT) .

Biochemical Pathways

The neurotoxicity of this compound is primarily mediated through its ability to inhibit mitochondrial complex I, an essential component of the electron transport chain in cells . This disruption leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons . Additionally, this compound can modulate the distribution of dopamine and elicit neurotoxicity by activating neuronal nitric oxide synthase (nNOS), resulting in excess nitric oxide .

Pharmacokinetics

It’s known that this compound is derived from the compound mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is metabolized into mpp+ in the body . This suggests that the bioavailability of this compound may be influenced by the metabolic processes that convert MPTP to MPP+.

Result of Action

The primary result of this compound’s action is the selective damage to dopaminergic neurons in the brain, leading to motor impairments similar to those observed in Parkinson’s disease . This damage is caused by the disruption of mitochondrial function, decreased ATP production, increased oxidative stress, and the subsequent death of dopaminergic neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, inflammation may contribute to the induction and aggravation of neuroinflammation in Parkinson’s disease, with substantia nigra reported to have the highest density of microglia among different brain regions . Therefore, the inflammatory processes in the brain environment could potentially influence the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

N-Methyl-4-phenylpyridinium iodide exerts its neurotoxic action on mitochondria by affecting complex I of the respiratory chain . It is taken up by the dopamine transporter into dopaminergic neurons . It mediates apoptosis by the generation of reactive oxygen species in cerebellar granule neurons and neuroblastoma cells . It also modulates the distribution of dopamine .

Cellular Effects

N-Methyl-4-phenylpyridinium iodide has a profound impact on various types of cells and cellular processes. It induces neurotoxicity by inhibiting mitochondrial redox functions in the striatal synaptosomes . It also elicits neurotoxicity by activating neuronal nitric oxide synthase (nNOS), resulting in excess nitric oxide . In addition, it induces autophagic cell death in SH-SY5Y cells .

Molecular Mechanism

The molecular mechanism of N-Methyl-4-phenylpyridinium iodide is centered on its uptake into dopaminergic neurons, accumulation into the mitochondria, inhibition of the complex-I leading to ATP depletion, increased reactive oxygen species (ROS) production, and apoptotic cell death . It interferes with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death .

Temporal Effects in Laboratory Settings

The effects of N-Methyl-4-phenylpyridinium iodide over time in laboratory settings are significant. It has been shown that N-Methyl-4-phenylpyridinium iodide exposure consistently reduces swim distance, movement frequency, and cumulative time of movement, thus mimicking a parkinsonian phenotype of reduced movement .

Dosage Effects in Animal Models

In animal models, the effects of N-Methyl-4-phenylpyridinium iodide vary with different dosages. It causes symptoms of Parkinson’s disease in animal models by selectively destroying dopaminergic neurons in substantia nigra . The study in vivo revealed that injection significantly improved the motor ability and exploration behavior of MPTP-induced PD mice .

Metabolic Pathways

N-Methyl-4-phenylpyridinium iodide is involved in the metabolic pathways that lead to the development of Parkinson’s disease. It is a metabolite of the neurotoxin MPTP, which is converted in the brain into N-Methyl-4-phenylpyridinium iodide by the enzyme MAO-B .

Transport and Distribution

N-Methyl-4-phenylpyridinium iodide is transported and distributed within cells and tissues through the dopamine transporter into dopaminergic neurons . It is also a high affinity substrate for the serotonin transporter (SERT) .

Subcellular Localization

The subcellular localization of N-Methyl-4-phenylpyridinium iodide is primarily in the mitochondria, where it exerts its neurotoxic action by affecting complex I of the respiratory chain . It is taken up by the dopamine transporter into dopaminergic neurons .

Preparation Methods

MPP+ iodide can be synthesized through various methods. One common synthetic route involves the reaction of 1-Methyl-4-phenylpyridinium chloride with sodium iodide in an aqueous solution. The reaction conditions typically include a temperature range of 25-30°C and a reaction time of several hours. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

MPP+ iodide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it back to its precursor, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MPP+ iodide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It serves as a tool to study mitochondrial dysfunction and oxidative stress in cells.

    Medicine: This compound is crucial in Parkinson’s disease research, as it can induce Parkinsonian symptoms in animal models, allowing researchers to study the disease’s progression and potential treatments.

Comparison with Similar Compounds

MPP+ iodide is similar to other neurotoxic compounds, such as:

    Paraquat: A widely used herbicide with a similar structure and mechanism of action.

    Rotenone: Another compound that inhibits complex I of the mitochondrial electron transport chain.

    Piericidin A: A natural product that also targets mitochondrial complex I.

What sets this compound apart is its specific use in Parkinson’s disease research due to its ability to selectively target and kill dopamine-producing neurons .

Properties

IUPAC Name

1-methyl-4-phenylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N.HI/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDFRDXIIKROAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880040
Record name 1-Methyl-4-phenylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36913-39-0
Record name Pyridinium, 1-methyl-4-phenyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36913-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-phenylpyridinium iodide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-phenylpyridinium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36913-39-0
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Record name CYPERQUAT IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N708D004VE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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